molecular formula C12H10FNO B1375528 5-(Benzyloxy)-2-fluoropyridine CAS No. 1204483-95-3

5-(Benzyloxy)-2-fluoropyridine

Cat. No.: B1375528
CAS No.: 1204483-95-3
M. Wt: 203.21 g/mol
InChI Key: OVAGMYDTEQUFKK-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-fluoropyridine is a useful research compound. Its molecular formula is C12H10FNO and its molecular weight is 203.21 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

5-(Benzyloxy)-2-fluoropyridine is a fluorinated pyridine derivative notable for its structural characteristics, which include a benzyloxy group at the fifth position and a fluorine atom at the second position of the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacophore in drug design and synthesis.

  • Chemical Formula : C₁₂H₁₀FNO
  • Molecular Weight : 219.22 g/mol
  • Structure : The presence of the benzyloxy group enhances the compound's reactivity, making it suitable for various chemical transformations, including nucleophilic aromatic substitutions.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Pyridine Derivative : Utilizing starting materials like 2-fluoropyridine.
  • Substitution Reactions : Employing nucleophilic substitution methods to introduce the benzyloxy group.
  • Purification : Commonly achieved through recrystallization or chromatography.

The biological activity of this compound has been primarily investigated through its derivatives, which exhibit various pharmacological properties. The compound's ability to undergo nucleophilic aromatic substitution enhances its interaction with biological targets, making it a candidate for drug development.

Case Studies and Research Findings

  • Inhibition of Human Monoamine Oxidases (hMAOs) :
    • A study evaluated benzyloxy-substituted chalcones against hMAOs, revealing that compounds with similar structural features to this compound exhibited strong inhibitory actions against hMAO-B isoform, with IC50 values as low as 0.067 μM for some derivatives .
    • The binding energies for these interactions were significant, indicating potential therapeutic applications in neurodegenerative diseases like Parkinson's.
  • Nucleophilic Aromatic Substitution Studies :
    • Research has shown that this compound can participate in nucleophilic substitutions, which are crucial for synthesizing biologically active compounds .
    • The electron-withdrawing effect of the fluorine atom enhances the electrophilic nature of the aromatic ring, facilitating interactions with nucleophiles.

Comparative Analysis with Similar Compounds

CompoundKey FeaturesUnique Aspects
This compoundBenzyloxy group, fluorinatedEnhanced nucleophilicity
2-FluoropyridineOnly fluorinatedMore reactive than non-fluorinated analogs
5-(Methoxy)-2-fluoropyridineMethoxy group instead of benzyloxyDifferent electronic properties
5-(Chloro)-2-fluoropyridineChlorinatedDifferent reactivity compared to fluoro

The unique combination of structural features in this compound allows it to exhibit distinct chemical behavior compared to similar compounds, making it particularly valuable in synthetic chemistry and pharmaceutical applications.

Properties

IUPAC Name

2-fluoro-5-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAGMYDTEQUFKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 2-fluoro-5-hydroxypyridine (Combi-block) (1.00 g, 8.84 mmol) in DMF (12 mL) was treated with sodium hydride, 60% dispersion in mineral oil (Alfa-Aesar) (0.88 g, 22.1 mmol) at rt under N2. After stirring for 40 min, benzyl chloride (Aldrich) (3.05 mL, 26.5 mmol) and tetrabutylammonium iodide (Aldrich) (0.33 g, 0.88 mmol) were added, and the reaction mixture was stirred for a further 2 h. Water (2 mL) was added to quench the reaction, and the reaction mixture was partitioned between EtOAc and sat. NaHCO3. The aqueous layer was extracted with EtOAc (2×15 mL). The combined organic extracts were washed with sat. NaHCO3, brine, dried over MgSO4 and concentrated. The residue was purified by column chromatography (120 g, 10% to 20% actone in hexanes) to give the product as a colorless liquid (1.32 g). m/z (ESI, +ve ion) 204.0 (M+H)+. 1H NMR (300 MHz, CDCl3) δ 7.91 (br. s., 1H); 7.32-7.51 (m, 6H); 6.86 (dd, J=8.84, 3.29 Hz, 1H); 5.10 (s, 2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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